molecular formula C21H27NO2 B5166627 1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperidine

1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperidine

Cat. No.: B5166627
M. Wt: 325.4 g/mol
InChI Key: NHZBQJDEXLJZPQ-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a benzyl moiety, which is further linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperidine typically involves multiple steps. One common method starts with the preparation of 4-benzyloxy-3-methoxybenzaldehyde, which is then subjected to a series of reactions to introduce the piperidine ring and the methyl group.

  • Preparation of 4-benzyloxy-3-methoxybenzaldehyde

      Starting Material: 4-benzyloxy-3-methoxybenzyl alcohol.

      Reagents: Oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

      Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

  • Formation of this compound

      Starting Material: 4-benzyloxy-3-methoxybenzaldehyde.

      Reagents: Piperidine, methyl iodide.

      Conditions: The reaction is conducted under reflux conditions in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-methylpiperidine undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Typically carried out in acidic or neutral conditions.

      Products: Oxidation of the benzyloxy group to form corresponding carboxylic acids.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduction of the carbonyl group to form alcohols.

  • Substitution

      Reagents: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

      Conditions: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).

      Products: Substitution of the benzyloxy group with other functional groups.

Scientific Research Applications

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-methylpiperidine has several applications in scientific research:

  • Medicinal Chemistry

    • Used as a building block for the synthesis of potential therapeutic agents.
    • Investigated for its pharmacological properties, including potential activity as a central nervous system (CNS) agent.
  • Organic Synthesis

    • Employed as an intermediate in the synthesis of complex organic molecules.
    • Utilized in the development of new synthetic methodologies.
  • Material Science

    • Studied for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound may act on receptors or enzymes in the CNS, modulating their activity and leading to various pharmacological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-benzyloxy-3-methoxybenzaldehyde: A precursor in the synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperidine.

    1-benzylpiperidine: A structurally related compound with similar pharmacological properties.

    4-methylpiperidine: A simpler analog that lacks the benzyloxy and methoxy groups.

Uniqueness

This compound is unique due to the presence of both benzyloxy and methoxy groups, which confer specific chemical and pharmacological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-17-10-12-22(13-11-17)15-19-8-9-20(21(14-19)23-2)24-16-18-6-4-3-5-7-18/h3-9,14,17H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZBQJDEXLJZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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